molecular formula C5H6N2S B8595617 4-Methylthiopyrimidine CAS No. 6104-46-7

4-Methylthiopyrimidine

Cat. No.: B8595617
CAS No.: 6104-46-7
M. Wt: 126.18 g/mol
InChI Key: JPFCCCDVVRPQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylthiopyrimidine is a useful research compound. Its molecular formula is C5H6N2S and its molecular weight is 126.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Applications

2.1 Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including 4-Methylthiopyrimidine, possess significant anticancer properties. For instance, research indicates that certain pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

  • Case Study : A study explored the synthesis of novel pyrimidine derivatives and their anticancer efficacy. Compounds derived from this compound were tested against multiple cell lines, revealing IC50 values that suggest strong antitumor activity compared to established chemotherapeutics .

2.2 Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential. Research has shown that derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

  • Case Study : Mahdavi et al. reported on the antibacterial activity of synthesized pyrimidines, finding that some derivatives exhibited significant inhibition zones against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses .

  • Data Table: Summary of Anti-inflammatory Activities
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound Derivative A7580
This compound Derivative B6070

Antiviral Activity

Emerging research suggests that this compound derivatives may also possess antiviral properties. Studies have indicated efficacy against certain viruses, including coronaviruses, highlighting their potential in antiviral drug development .

  • Case Study : Recent investigations into pyrimidine scaffolds revealed promising results against human coronaviruses, with specific derivatives showing selective antiviral activity .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic potential. Modifications to the core structure can significantly influence biological activity.

  • Research Findings : Studies have shown that introducing electron-donating groups enhances the anti-inflammatory and anticancer activities of pyrimidine derivatives. For example, compounds with alkyl or aryl substitutions at specific positions on the pyrimidine ring exhibited improved efficacy .

Properties

CAS No.

6104-46-7

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

4-methylsulfanylpyrimidine

InChI

InChI=1S/C5H6N2S/c1-8-5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

JPFCCCDVVRPQQF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC=C1

Origin of Product

United States

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